molecular formula C15H20N2O B5851578 N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide

N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide

Cat. No.: B5851578
M. Wt: 244.33 g/mol
InChI Key: HSCHFSAMRKLJPJ-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide is an organic compound with the molecular formula C15H20N2O. This compound is characterized by the presence of an indene moiety linked to a hexanohydrazide group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide typically involves the condensation reaction between 2,3-dihydro-1H-indene-1-carbaldehyde and hexanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The indene moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of histone methylation. This inhibition can lead to changes in gene expression and has potential therapeutic implications for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    N’-(2,3-dihydro-1H-inden-1-ylidene)benzohydrazide: Similar in structure but with a benzohydrazide group instead of a hexanohydrazide group.

    N’-(2,3-dihydro-1H-inden-1-ylidene)isonicotinohydrazide: Contains an isonicotinohydrazide group, offering different biological activities.

Uniqueness

N’-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide is unique due to its specific hydrazide group, which can influence its reactivity and biological activity. Its ability to inhibit LSD1 distinguishes it from other similar compounds and highlights its potential in therapeutic applications .

Properties

IUPAC Name

N-[(E)-2,3-dihydroinden-1-ylideneamino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-2-3-4-9-15(18)17-16-14-11-10-12-7-5-6-8-13(12)14/h5-8H,2-4,9-11H2,1H3,(H,17,18)/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCHFSAMRKLJPJ-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=C1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/1\CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.